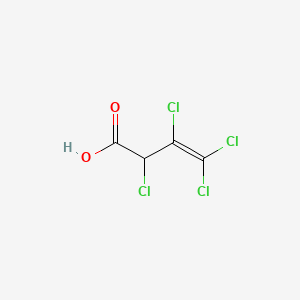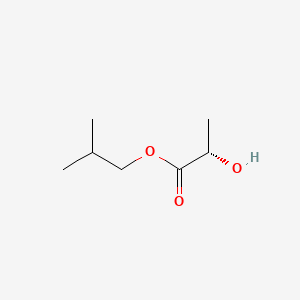
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)-: is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.1843 g/mol . This compound is also known as isobutyl lactate and is a stereoisomer with the (2S)-configuration. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- can be synthesized through the esterification of lactic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the purification of the ester through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: Conversion of the ester to its corresponding carboxylic acid using oxidizing agents.
Common Reagents and Conditions:
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Esterification: Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)-.
Hydrolysis: Lactic acid and isobutanol.
Oxidation: Propanoic acid.
Applications De Recherche Scientifique
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of flavors, fragrances, and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of lactic acid and isobutanol. These products can then participate in metabolic pathways, influencing cellular processes and functions .
Comparaison Avec Des Composés Similaires
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- can be compared with other similar compounds, such as:
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2R)-: The (2R)-stereoisomer of the compound, which has different stereochemistry but similar chemical properties.
Propanoic acid, 2-hydroxy-, methyl ester: A simpler ester with a methyl group instead of the isobutyl group, leading to different physical and chemical properties.
Propanoic acid, 2-methylpropyl ester: An ester without the hydroxyl group, resulting in different reactivity and applications.
The uniqueness of propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- lies in its specific stereochemistry and the presence of both hydroxyl and ester functional groups, which contribute to its diverse reactivity and applications.
Propriétés
Numéro CAS |
77027-84-0 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
2-methylpropyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3/t6-/m0/s1 |
Clé InChI |
WBPAQKQBUKYCJS-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C(=O)OCC(C)C)O |
SMILES canonique |
CC(C)COC(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


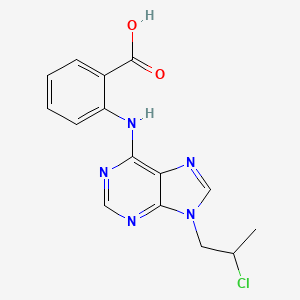
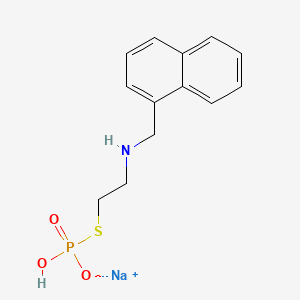
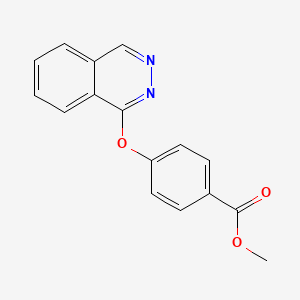
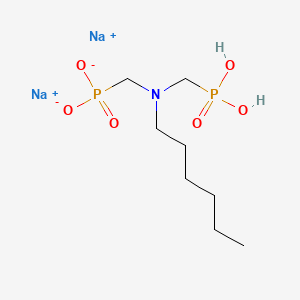
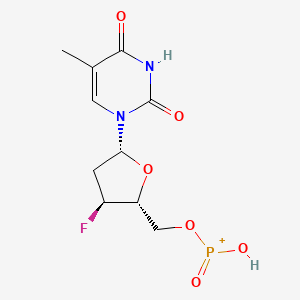
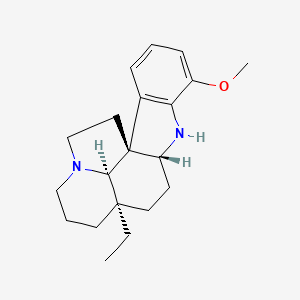
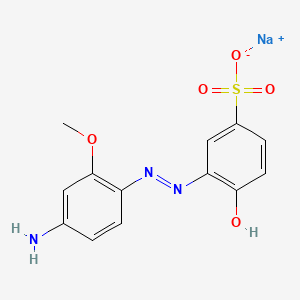
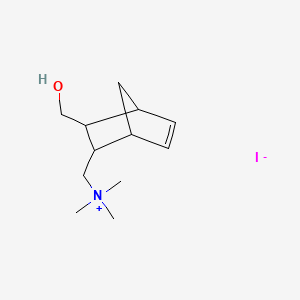
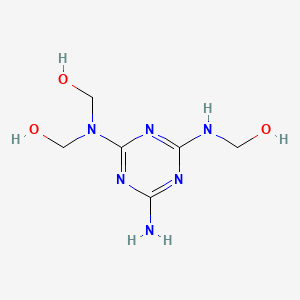
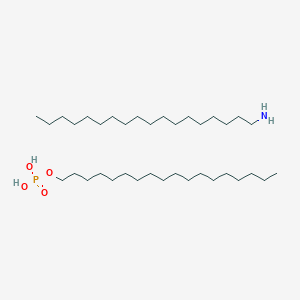
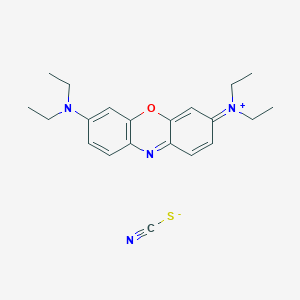

![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
